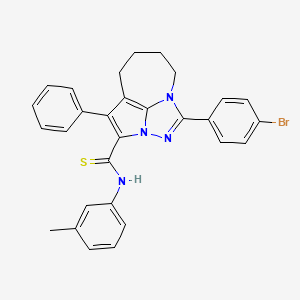

C29H25BrN4S

Description

C₂₉H₂₅BrN₄S is a brominated aromatic compound containing nitrogen and sulfur atoms. The molecular weight (~558.5 g/mol) implies moderate lipophilicity, which could influence solubility and bioavailability compared to smaller analogs .

Properties

Molecular Formula |

C29H25BrN4S |

|---|---|

Molecular Weight |

541.5 g/mol |

IUPAC Name |

2-(4-bromophenyl)-N-(3-methylphenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |

InChI |

InChI=1S/C29H25BrN4S/c1-19-8-7-11-23(18-19)31-28(35)26-25(20-9-3-2-4-10-20)24-12-5-6-17-33-27(32-34(26)29(24)33)21-13-15-22(30)16-14-21/h2-4,7-11,13-16,18H,5-6,12,17H2,1H3,(H,31,35) |

InChI Key |

ONVZPZBTOWOWKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)C5=CC=C(C=C5)Br)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C29H25BrN4S typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are critical factors in ensuring the high-quality production of this compound.

Chemical Reactions Analysis

Types of Reactions

C29H25BrN4S: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

C29H25BrN4S: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of C29H25BrN4S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations

Halogen Diversity :

- C₂₉H₂₅BrN₄S contains bromine, whereas C₄F₇N () is fluorinated. Bromine’s larger atomic radius may enhance reactivity in nucleophilic substitutions compared to fluorine’s electronegativity-driven stability .

- The brominated C₆H₅BBrClO₂ () shares halogenated aromaticity but incorporates boron, enabling Suzuki-Miyaura cross-coupling applications. This contrasts with C₂₉H₂₅BrN₄S, where sulfur and nitrogen could favor different reactivity (e.g., SNAr or coordination chemistry) .

Sulfur vs. Oxygen Functional Groups: C₂₁H₂₈NO₁₀S () includes a sulfonic acid group, enhancing water solubility and acidity (pKa ~1–2). In contrast, sulfur in C₂₉H₂₅BrN₄S might exist as a thioether or thiophene, contributing to lipophilicity and redox activity .

Nitrile Functionality :

- The nitrile group in C₁₆H₁₂N₂O₃ () (IR: 2,194 cm⁻¹) is a strong electron-withdrawing group, stabilizing aromatic systems. If present in C₂₉H₂₅BrN₄S, it could similarly influence electronic properties and bioactivity .

Bioavailability and Solubility: C₆H₅BBrClO₂ () has a log P of 2.15 and solubility of 0.24 mg/mL, suggesting moderate lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.